N-Nitroso-N-methyl-4-aminobutyric acid
Overview
Description
N-Nitroso-N-methyl-4-Aminobutyric Acid is a nitrosamine compound with the molecular formula C5H10N2O3. It is known for its potential carcinogenic properties and has been identified as a contaminant in certain pharmaceutical products . This compound is derived from tobacco and is recognized as a potential human carcinogen .
Scientific Research Applications
N-Nitroso-N-methyl-4-Aminobutyric Acid has several scientific research applications, including:
Mechanism of Action
Target of Action
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is a tobacco-specific nitrosamine . It is known to target the bladder cells, specifically the transitional cell carcinomas in rats .
Mode of Action
NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This metabolite interacts with the DNA in bladder cells, leading to mutations and the development of cancer .
Biochemical Pathways
The primary biochemical pathway involved in the action of NMBA is the metabolic oxidation process that occurs in the liver mitochondria . This process transforms NMBA into a reactive metabolite that can interact with DNA and induce mutations .
Pharmacokinetics
It is known that nmba can be absorbed and distributed in the body where it is metabolized in the liver to produce a reactive metabolite
Result of Action
The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs when the reactive metabolite of NMBA interacts with the DNA in bladder cells, causing mutations that can lead to the development of cancer .
Action Environment
The action of NMBA can be influenced by various environmental factors. For instance, the presence of other carcinogens, especially those found in tobacco, may enhance the carcinogenic effects of NMBA . Additionally, factors such as the individual’s overall health, genetic predisposition, and lifestyle choices (like smoking) can also influence the action, efficacy, and stability of NMBA .
Safety and Hazards
NMBA is a known animal and potential human carcinogen . The U.S. Food and Drug Administration (FDA) has reported that the increased risk of cancer to patients with NMBA exposure is the same for NDMA exposure but less than the risk from NDEA exposure . Any presence of such impurities in drug products is not acceptable .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Nitroso-N-methyl-4-aminobutyric acid is involved in biochemical reactions, particularly focusing on its interactions with biomolecules
Cellular Effects
This compound may cause alterations at a cellular level . It is known to induce bladder transitional cell carcinomas in rats
Molecular Mechanism
It is known to cause mutations due to its alkylating properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It is known to induce bladder transitional cell carcinomas in rats
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-N-methyl-4-Aminobutyric Acid can be synthesized through the reaction of N-methylpyrrolidone with nitrous acid. The process involves the following steps :
- Dissolve 5.0g (0.05mol) of N-methylpyrrolidone in 50g of toluene.
- Add 0.5g of tetrabutylammonium bromide and a sodium hydroxide solution (4g of sodium hydroxide in 40g of water).
- Heat the mixture to 50°C and stir for 28 hours.
- Separate the organic phase and adjust the pH of the aqueous phase to 1.0 using hydrochloric acid.
- Filter the solution to collect the product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyl-4-Aminobutyric Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive metabolites such as methyl-2-oxopropylnitrosamine.
Reduction: Reduction reactions can break down the nitroso group, potentially leading to less harmful compounds.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Acids and bases: For pH adjustments during reactions.
Major Products Formed
The major products formed from these reactions include various nitrosamine derivatives and other related compounds .
Comparison with Similar Compounds
N-Nitroso-N-methyl-4-Aminobutyric Acid is similar to other nitrosamines such as:
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosoethylisopropylamine (NEIPA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
Compared to these compounds, this compound is unique due to its specific molecular structure and its derivation from tobacco . Its potential as a human carcinogen and its presence as a contaminant in pharmaceuticals highlight its significance in scientific research and regulatory concerns .
Properties
IUPAC Name |
4-[methyl(nitroso)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBIPLIGYWGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040239 | |
Record name | Nitrosomethyl-3-carboxypropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-55-4 | |
Record name | 4-(Methylnitrosoamino)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61445-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(N-Nitroso-N-methylamino)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosomethyl-3-carboxypropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[methyl(nitroso)amino]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K7252TZ54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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